(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Overview
Description
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with a double bond in the E-configuration, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of 2,6-dimethylaniline with an appropriate aldehyde to form an enamine intermediate.
Aldol Condensation: The enamine intermediate undergoes aldol condensation with 4-methoxybenzaldehyde, resulting in the formation of a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone is then dehydrated to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of saturated amides or alcohols.
Substitution: Formation of substituted aromatic compounds or amides.
Scientific Research Applications
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2,6-dimethylphenyl)-3-(4-hydroxyphenyl)-2-phenylprop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-N-(2,6-dimethylphenyl)-3-(4-chlorophenyl)-2-phenylprop-2-enamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17-8-7-9-18(2)23(17)25-24(26)22(20-10-5-4-6-11-20)16-19-12-14-21(27-3)15-13-19/h4-16H,1-3H3,(H,25,26)/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBYDZRXNJFZDL-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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